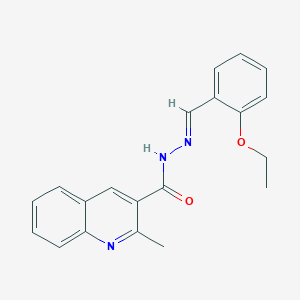
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide, also known as EMAQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMAQ is a hydrazone derivative of quinoline and has been found to exhibit various biological activities. In
Wirkmechanismus
The mechanism of action of N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide is not yet fully understood. However, it has been proposed that N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide exerts its biological activities by inhibiting the activity of enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has also been found to reduce the level of oxidative stress and lipid peroxidation in cells. In addition, N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be purified by recrystallization. N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has also been found to exhibit low toxicity, making it a safe compound to work with. However, N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with. In addition, N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide. One direction is to explore the potential of N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide and to optimize its pharmacological properties. In addition, the development of novel N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide derivatives with improved solubility and pharmacokinetic properties could enhance its potential for therapeutic applications.
Conclusion:
In conclusion, N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide is a promising compound with potential applications in scientific research. N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide exhibits various biological activities, including antitumor, antimicrobial, and antioxidant properties. N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been found to inhibit the activity of enzymes involved in the inflammatory response and induce apoptosis in cancer cells. However, further studies are needed to fully understand the mechanism of action of N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide and to optimize its pharmacological properties.
Synthesemethoden
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 2-methyl-3-quinolinecarboxylic acid hydrazide with 2-ethoxybenzaldehyde in the presence of acetic acid. The resulting product is N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been found to exhibit various biological activities, making it a potential candidate for scientific research. N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide has been reported to possess antitumor, antimicrobial, and antioxidant properties. It has also been found to exhibit anti-inflammatory activity and has potential applications in the treatment of inflammatory diseases.
Eigenschaften
Produktname |
N'-(2-ethoxybenzylidene)-2-methyl-3-quinolinecarbohydrazide |
|---|---|
Molekularformel |
C20H19N3O2 |
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-3-25-19-11-7-5-9-16(19)13-21-23-20(24)17-12-15-8-4-6-10-18(15)22-14(17)2/h4-13H,3H2,1-2H3,(H,23,24)/b21-13+ |
InChI-Schlüssel |
WKIAGGFDFUYLNL-FYJGNVAPSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC3=CC=CC=C3N=C2C |
SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC3=CC=CC=C3N=C2C |
Kanonische SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC3=CC=CC=C3N=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)
![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
![N-(4-chlorobenzyl)-N-[2-({2-[1-(4-chlorophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B306661.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
![ethyl 4-{5-[(E)-({[(2-chlorobenzyl)thio]acetyl}hydrazono)methyl]-2-furyl}benzoate](/img/structure/B306667.png)




